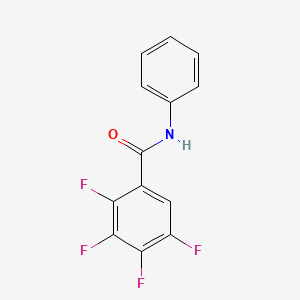

2,3,4,5-tetrafluoro-N-phenylbenzamide

Description

Properties

IUPAC Name |

2,3,4,5-tetrafluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO/c14-9-6-8(10(15)12(17)11(9)16)13(19)18-7-4-2-1-3-5-7/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHDPEQLKZPHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2,3,4,5-tetrafluoro-N-phenylbenzamide with key analogs:

Key Observations :

- Fluorine Substitution: The tetrafluoro substitution in the target compound increases electron-withdrawing effects and lipophilicity compared to di- or mono-fluorinated analogs. This may enhance membrane permeability but reduce aqueous solubility .

- N-Substituent Impact: Replacing the phenyl group with a nitrothiazole moiety (as in ) introduces antimicrobial activity, likely due to the nitro group’s redox activity. Conversely, the tetrahydrobenzo[b]thiophen-2-yl group () improves solubility via polar cyano and sulfur-containing groups .

Physicochemical and Electronic Properties

- Polarity : Tetrafluoro substitution reduces polarity compared to chlorinated analogs (e.g., 2,3,4,5-tetrachlorobiphenyl in ). Fluorine’s lower polarizability contributes to weaker dipole interactions, which may influence binding affinity in biological systems .

- Thermodynamic Stability : Computational studies using density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional in ) suggest that exact-exchange terms improve accuracy in modeling fluorinated systems, highlighting the importance of fluorine’s electronegativity in molecular stability .

Preparation Methods

Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

Fluorinated benzoyl chlorides are typically prepared by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For example, 2,3,4,5-tetrafluorobenzoic acid reacts with excess thionyl chloride under reflux (70–80°C, 4–6 hours), yielding the acyl chloride with >95% conversion. The electron-withdrawing fluorine atoms facilitate rapid chlorination due to increased electrophilicity at the carbonyl carbon.

Coupling with Aniline

The acyl chloride is then reacted with aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl. A representative procedure involves:

-

Dissolving 2,3,4,5-tetrafluorobenzoyl chloride (1.0 equiv) in DCM.

-

Adding aniline (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).

-

Stirring at room temperature for 12 hours.

Yield : 78–85% after recrystallization from ethanol.

Analytical Data :

-

FTIR : C=O stretch at 1718 cm⁻¹ (amide I band), N-H bend at 1550 cm⁻¹.

-

¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, NH), 7.8–7.2 (m, 5H, aromatic), 7.1–6.9 (m, 4H, tetrafluorophenyl).

Direct Coupling Using Carbodiimide Reagents

To avoid handling reactive acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. This method, employed in synthesizing N-phenylbenzamide PTP inhibitors, utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as an activator.

Procedure

-

2,3,4,5-Tetrafluorobenzoic acid (1.0 equiv) is dissolved in DMF.

-

EDC (1.5 equiv) and HOBt (1.5 equiv) are added, followed by aniline (1.2 equiv).

-

The mixture is stirred at 25°C for 24 hours.

Yield : 65–72% after column chromatography.

Advantages : Avoids acidic byproducts; suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates amide bond formation. A protocol adapted from imidazolidine-dione syntheses involves:

-

Mixing 2,3,4,5-tetrafluorobenzoic acid (1.0 equiv), aniline (1.1 equiv), and HATU (1.3 equiv) in DMF.

-

Irradiating at 100°C for 20 minutes.

Yield : 88% with >99% purity (HPLC).

Notes : Reduced reaction time and improved selectivity compared to conventional heating.

Solid-Phase Synthesis

For high-throughput applications, solid-phase methods using Wang resin have been explored. The resin-bound benzoic acid is activated with HBTU, followed by coupling with aniline and cleavage with trifluoroacetic acid (TFA).

Yield : 70–75% (crude), 90% purity after purification.

Challenges and Optimization

Fluorine-Induced Electronic Effects

The strong electron-withdrawing nature of fluorine atoms deactivates the benzene ring, necessitating vigorous conditions for electrophilic substitution. Nitration or sulfonation precursors, as described in trifluoronitrobenzene synthesis, require mixed acid systems (HNO₃/H₂SO₄) at elevated temperatures.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. For example, refluxing in ethanol (as in AC10 synthesis) affords moderate yields (60–70%), while DMF improves this to >80%.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acyl Chloride | SOCl₂, Aniline | DCM | 0°C → RT | 78–85 | 95 |

| Carbodiimide | EDC, HOBt | DMF | 25°C | 65–72 | 90 |

| Microwave | HATU | DMF | 100°C | 88 | 99 |

| Solid-Phase | HBTU, Wang Resin | DCM | RT | 70–75 | 90 |

Q & A

Basic Research Question

- IR Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm⁻¹) and fluorine-substituted aromatic C-F vibrations (1100–1250 cm⁻¹). The absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) confirms successful amidation .

- ¹H/¹³C NMR : Look for a singlet at δ ~8.93 ppm (N=CH proton in intermediates) and aromatic protons in the δ 7.5–8.5 ppm range. Fluorine substitution deshields adjacent carbons, splitting signals in ¹³C NMR .

- Mass Spectrometry : HRMS should match the molecular formula (C₁₃H₇F₄NO), with fragmentation patterns reflecting the tetrafluoroaromatic core .

What are the stability and storage requirements for this compound under laboratory conditions?

Basic Research Question

The compound is stable at room temperature in inert atmospheres but susceptible to hydrolysis in humid environments. Store in sealed, amber vials at 2–8°C with desiccants. Avoid prolonged exposure to strong acids/bases, as the amide bond may cleave. Purity degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

How does the tetrafluoro substitution pattern influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

Advanced Research Question

The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing EAS to the para position relative to the amide group. Computational studies (DFT calculations) show reduced electron density at meta positions, making nitration or halogenation challenging without activating groups. Experimental validation via kinetic studies (e.g., competitive nitration with HNO₃/H₂SO₄) is recommended .

What methodologies are suitable for analyzing biological interactions of this compound with protein targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450). Focus on fluorine’s role in hydrophobic interactions and hydrogen bonding .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the compound on a sensor chip and flowing target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Advanced Research Question

Discrepancies often arise from variations in Lewis acid catalysts (e.g., ZnCl₂ vs. FeCl₃) or solvent polarity. Systematic DOE (Design of Experiments) approaches can identify critical factors:

- Catalyst Screening : Compare yields using ZnCl₂ (65–70%) vs. FeCl₃ (50–55%) under identical conditions .

- Solvent Optimization : Polar aprotic solvents (DMF) may improve intermediate solubility but increase side reactions vs. methanol .

- Reaction Time : Monitor via in-situ IR to halt reactions at peak intermediate conversion .

What structural analogs of this compound have shown enhanced bioactivity, and what substituent effects explain this?

Advanced Research Question

- Nitrothiazole Analogs : Substituting the phenyl group with 5-nitrothiazol-2-yl (as in 2,3,4,5-Tetrafluoro-N-(5-nitrothiazol-2-yl)benzamide) increases antimicrobial activity due to improved membrane permeability and nitro group reduction potential .

- Heterocyclic Modifications : Replacing the benzene ring with oxadiazole (e.g., Compound A1-A10) enhances metabolic stability by resisting cytochrome P450 oxidation .

How can computational tools predict the photophysical properties of this compound for material science applications?

Advanced Research Question

- TD-DFT Calculations : Simulate UV-Vis spectra to identify absorption maxima (~290–310 nm) influenced by fluorine’s inductive effects .

- Solvatochromism Studies : Compare experimental fluorescence in solvents of varying polarity (e.g., hexane vs. DMSO) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.